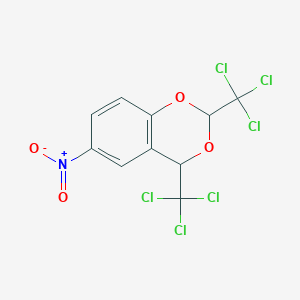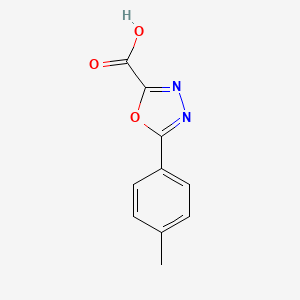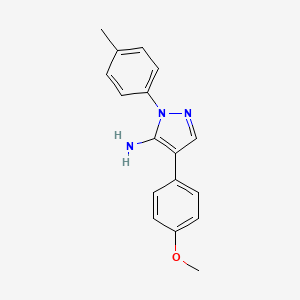
3-Methyl-N-(2-(4-morpholinyl)ethyl)-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-N-(2-(4-morpholinyl)ethyl)-1-benzofuran-2-carboxamide is a complex organic compound with a unique structure that includes a benzofuran ring, a morpholine moiety, and a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-(2-(4-morpholinyl)ethyl)-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate starting materials such as phenols and aldehydes.
Introduction of the Morpholine Moiety: This step involves the reaction of the intermediate with morpholine under suitable conditions, often using catalysts or specific solvents to facilitate the reaction.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-N-(2-(4-morpholinyl)ethyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce specific functional groups, such as nitro groups, to amines.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
3-Methyl-N-(2-(4-morpholinyl)ethyl)-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 3-Methyl-N-(2-(4-morpholinyl)ethyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-methyl-N-[2-(4-morpholinyl)ethyl]-pentanamide: This compound has a similar structure but lacks the benzofuran ring.
Methyl {[2-(4-morpholinyl)ethyl]amino}acetate: This compound has a similar morpholine moiety but differs in the rest of the structure.
Uniqueness
3-Methyl-N-(2-(4-morpholinyl)ethyl)-1-benzofuran-2-carboxamide is unique due to the presence of the benzofuran ring, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and potentially more versatile in its applications.
Propiedades
Fórmula molecular |
C16H20N2O3 |
|---|---|
Peso molecular |
288.34 g/mol |
Nombre IUPAC |
3-methyl-N-(2-morpholin-4-ylethyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C16H20N2O3/c1-12-13-4-2-3-5-14(13)21-15(12)16(19)17-6-7-18-8-10-20-11-9-18/h2-5H,6-11H2,1H3,(H,17,19) |
Clave InChI |
ZRYCAZZLWYIUBZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC2=CC=CC=C12)C(=O)NCCN3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methoxy-4-{(E)-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}phenyl (2E)-3-phenyl-2-propenoate](/img/structure/B12049100.png)

![5-(Bromomethyl)-3-phenyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B12049106.png)




![4-hydroxy-N-(6-methylpyridin-2-yl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12049144.png)



![N-ethyl-6-imino-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12049182.png)

